メトスルフロンメチル

概要

説明

メチルスルホロンは、スルホニル尿素系除草剤に分類される有機化合物です。主に広葉雑草や一部の一年生草の防除に使用されます。 この全身移行性化合物は、葉と土壌の両方に作用し、植物の芽と根の細胞分裂を阻害します 。 メチルスルホロンは土壌中での残留性が高いことで知られており、そのため頻回の使用は不要ですが、持続性のため慎重な管理が必要です .

製造方法

メチルスルホロンは、一連の化学反応によって合成されます。 一般的な合成経路の1つは、2-(4-メトキシ-6-メチル-1,3,5-トリアジン-2-イル)アミノ-2-オキソエチルスルファモイル安息香酸とメタノールを反応させてメチルエステルを生成することです 。 工業的な製造方法では、一般的に絶対エチルアルコール中でナトリウムエトキシドを使用し、その後カラムクロマトグラフィーで精製します .

科学的研究の応用

Metsulfuron-methyl has a wide range of scientific research applications. It is used in agriculture to control weeds in crops such as rice, maize, wheat, and barley . Additionally, it has been employed in environmental studies to monitor its residue in agricultural irrigation water using colorimetric sensors . The compound’s herbicidal activity and low mammalian toxicity make it a valuable tool in weed management .

作用機序

メチルスルホロンの作用機序は、植物の芽と根の細胞分裂の阻害です。 これは、必須アミノ酸の合成を阻害することで実現し、タンパク質合成を阻害し、最終的には植物の死に至ります 。 この化合物は、分岐鎖アミノ酸の生合成に重要な役割を果たすアセト乳酸シンターゼ(ALS)酵素を標的にします .

生化学分析

Biochemical Properties

Metsulfuron-methyl interacts with various enzymes and proteins. The primary pathway of degradation involves the deesterification of the sulfonylurea herbicides . The carboxyesterase activity of the cell-free extracts was assayed and strongly inhibited by 4-chloromercuribenzoic acid (PCMB), diethyl pyrocarbonate (DEPC), phenylmethylsulfonyl fluoride (PMSF), and malathion .

Cellular Effects

Metsulfuron-methyl has significant effects on various types of cells and cellular processes. It inhibits cell division in shoots and roots . It has been reported to cause leaflet puckering and necrosis of the central part of the rachis (stem) .

Molecular Mechanism

Metsulfuron-methyl exerts its effects at the molecular level through various mechanisms. It inhibits the production of three essential amino acids that plants need to survive . The initial degradation products of metsulfuron-methyl were identified as corresponding deesterified derivatives , suggesting a primary pathway of the deesterification of these three sulfonylurea herbicides .

Temporal Effects in Laboratory Settings

The effects of metsulfuron-methyl change over time in laboratory settings. It has residual activity in soils, allowing it to be used infrequently but requiring up to 22 months before planting certain crops .

Dosage Effects in Animal Models

The effects of metsulfuron-methyl vary with different dosages in animal models. It has very low toxicity to mammals, birds, fish, and insects . It is a moderate eye irritant .

Metabolic Pathways

Metsulfuron-methyl is involved in various metabolic pathways. It inhibits the production of three essential amino acids that plants need to survive . The metabolism of metsulfuron-methyl may occur as a three-phase process in plants .

Transport and Distribution

Metsulfuron-methyl is transported and distributed within cells and tissues. It is a systemic compound with foliar and soil activity .

準備方法

Metsulfuron-methyl is synthesized through a series of chemical reactions. One common synthetic route involves the reaction of 2-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino-2-oxoethylsulfamoylbenzoic acid with methanol to form the methyl ester . Industrial production methods typically involve the use of sodium ethoxide in absolute ethyl alcohol, followed by column chromatography to purify the product .

化学反応の分析

メチルスルホロンは、加水分解や酸化など、さまざまな化学反応を起こします。 光分解に対しては安定ですが、紫外線下では分解します 。これらの反応で使用される一般的な試薬には、ナトリウムエトキシドとメタノールがあります。 これらの反応によって生成される主な生成物には、化合物のメチルエステルが含まれます .

科学研究への応用

メチルスルホロンは、幅広い科学研究への応用があります。 農業において、稲、トウモロコシ、小麦、大麦などの作物の雑草防除に使用されます 。 また、環境研究において、比色センサーを用いた農業用灌漑水中の残留物のモニタリングにも使用されています 。 この化合物の除草活性と哺乳類に対する低毒性により、雑草管理において貴重なツールとなっています .

類似化合物との比較

特性

IUPAC Name |

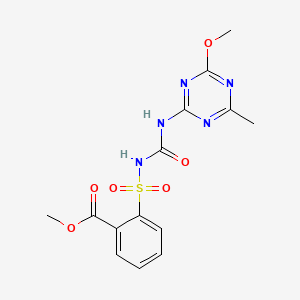

methyl 2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O6S/c1-8-15-12(18-14(16-8)25-3)17-13(21)19-26(22,23)10-7-5-4-6-9(10)11(20)24-2/h4-7H,1-3H3,(H2,15,16,17,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMUVYRMZCOLBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023864 | |

| Record name | Metsulfuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Colorless or white to pale yellow solid with a mild sweet ester-like odor; [HSDB] | |

| Record name | Metsulfuron-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6165 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility (mg/L at 25 °C): hexane 5.84X10-1, ethyl acetate 1.11X10+4, methanol 7.63X10+3, acetone 3.7X10+4, dichloromethane 1.32X10+5, toluene 1.24X10+3., In water, 9.50X10+3 mg/L at 25 °C | |

| Record name | METSULFURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6849 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000058 [mmHg], 2.5X10-12 mm Hg at 25 °C | |

| Record name | Metsulfuron-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6165 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METSULFURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6849 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crytals, White to pale yellow solid, Colorless crystals | |

CAS No. |

74223-64-6 | |

| Record name | Metsulfuron-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74223-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metsulfuron-methyl [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074223646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metsulfuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METSULFURON-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2589ET7417 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METSULFURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6849 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

163 °C | |

| Record name | METSULFURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6849 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Metsulfuron-methyl belongs to the sulfonylurea class of herbicides, which inhibit the enzyme acetolactate synthase (ALS) [, , ]. This enzyme plays a crucial role in the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) in plants. By inhibiting ALS, metsulfuron-methyl disrupts amino acid production, ultimately leading to the cessation of plant growth and death [, ].

A: Metsulfuron-methyl causes a variety of symptoms in susceptible plants, including stunted growth, chlorosis (yellowing of leaves), and necrosis (tissue death) [, , ]. These symptoms are a direct result of the disruption of amino acid synthesis and subsequent metabolic imbalances.

A: The persistence of metsulfuron-methyl in the soil can pose a risk to sensitive rotational crops. Its phytotoxicity can persist for varying periods depending on factors like soil type, pH, and application rate [, , ]. Bioassay studies using crops like lentils and sugar beet have demonstrated the residual herbicidal activity of metsulfuron-methyl [].

A: The molecular formula of metsulfuron-methyl is C14H18N6O6S and its molecular weight is 382.40 g/mol [, ].

A: The sulfonylurea bridge (-SO2NHCONH-) is a crucial structural feature of metsulfuron-methyl and other ALS-inhibiting herbicides []. Modifications to this bridge or the triazine ring can significantly impact its binding affinity to ALS and its overall herbicidal activity [].

A: The persistence of metsulfuron-methyl in soil varies depending on several factors, including soil type, pH, temperature, and microbial activity. Reported half-lives range from a few days in acidic soils to several weeks in alkaline soils [, , ].

A: Metsulfuron-methyl degrades through both biotic and abiotic processes. Microbial degradation plays a significant role, with mineralization to CO2 being a major pathway [, ]. Chemical hydrolysis, particularly at lower pH, is another important degradation pathway [].

A: Various analytical methods are employed for the determination of metsulfuron-methyl residues, including high-performance liquid chromatography (HPLC) [, ], liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, ], and enzyme-linked immunosorbent assay (ELISA) [].

A: Yes, bioassays using sensitive plant species like lentils have been used to assess the phytotoxic effects of metsulfuron-methyl residues in soil [, ]. These assays complement chemical analysis and provide information on the bioavailability of residues.

A: Yes, weed resistance to metsulfuron-methyl and other ALS-inhibiting herbicides has been documented []. Resistance mechanisms can involve mutations in the ALS enzyme, rendering it less susceptible to inhibition [].

A: Resistance management strategies include rotating herbicides with different modes of action, using tank mixtures with herbicides that have different target sites, and implementing cultural practices that reduce weed pressure [, ].

A: Alternative weed control methods include cultural practices (e.g., crop rotation, cover cropping), mechanical weed control, and the use of herbicides with different modes of action [, , ]. The choice of the most appropriate method depends on factors such as weed spectrum, crop type, and environmental considerations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。